- Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer StepsJournal of the American Chemical Society, 2014, 136(23), 8459-8466,
Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

939-90-2 structure
Nome del prodotto:trans-2-phenylcyclopropane-1-carboxylic acid
trans-2-phenylcyclopropane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
- rac trans-2-Phenylcyclopropanecarboxylic Acid
- trans-2-Phenyl-1-cyclopropanecarboxylic Acid
- 2-Phenylcyclopropanecarboxylic acid
- RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
- trans-2-Phenylcyclopropane-1-carboxylic acid
- trans-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
- trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
- PubChem22341
- AHDDRJBFJBDEPW-DTWKUNHWSA-N
- Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
- rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
- (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- NSC 40846
- NSC-40846
- Cyclopropanecarboxylic acid, 2-phenyl-
- W13292
- NSC40846
- P0750
- (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
- (1R,2R)-2-Phenylcyclopropanecarboxylicacid
- AJY6BGY81V
- trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Q27149084
- MFCD00001292
- 939-90-2
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
- EN300-244787
- (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
- Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
- AKOS015856021
- EN300-206766
- 3471-10-1
- Trans-2-phenylcyclopropane carboxylic acid
- Trans-2-Phenylcyclopropancarboxylic acid
- (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
- CS-0058721
- racemic trans-2-phenyl-cyclopropane carboxylic acid
- Z2235584851
- (1R)-2
- (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
- 2-PhCPCOOH
- rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
- SCHEMBL323824
- trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
- DB-335839
- UNII-AJY6BGY81V
- trans-2-phenylcyclopropylcarboxylic acid
- trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
- BP-12541
- A-Phenylcyclopropane-1
- 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
- EINECS 213-366-3
- trans-2-phenyl-cyclopropanecarboxylic acid
- MFCD15147098
- 7696C9G4PM
- UNII-7696C9G4PM
- DTXSID301272871
- DS-9427
- trans-2-phenyl -cyclopropanecarboxylic acid
- (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
- (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
- (1R-trans)-2-Phenylcyclopropanecarboxylic acid
- (1R,2R)-2-phenyl-cyclopropane carboxylic acid
- CHEBI:79920
- 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
- A-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
- rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
- trans-2-phenylcyclopropane-1-carboxylic acid
-
- MDL: MFCD00001292
- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
- Chiave InChI: AHDDRJBFJBDEPW-DTWKUNHWSA-N
- Sorrisi: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Proprietà calcolate
- Massa esatta: 162.06800
- Massa monoisotopica: 162.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1.6
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.0613 (rough estimate)
- Punto di fusione: 86.0 to 91.0 deg-C
- Punto di ebollizione: 317.1℃ at 760 mmHg
- Punto di infiammabilità: 144.3 °C
- Indice di rifrazione: 1.5782 (estimate)
- PSA: 37.30000
- LogP: 1.87470
- Solubilità: Non determinato
trans-2-phenylcyclopropane-1-carboxylic acid Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
-
Identificazione dei materiali pericolosi:
trans-2-phenylcyclopropane-1-carboxylic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
trans-2-phenylcyclopropane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-5g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98% | 5g |
¥170.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-10G |
trans-2-phenylcyclopropane-1-carboxylic acid |
939-90-2 | 97% | 10g |
¥ 297.00 | 2023-04-12 | |
TRC | P319685-25 g |
rac trans-2-Phenylcyclopropanecarboxylic Acid |
939-90-2 | 25g |
225.00 | 2021-07-20 | ||
eNovation Chemicals LLC | D553448-25g |
trans-2-Phenylcyclopropanecarboxylic acid |
939-90-2 | 97% | 25g |
$180 | 2024-05-24 | |
eNovation Chemicals LLC | D372613-25g |
trans-2-phenyl-1-cyclopropanecarboxylic acid |
939-90-2 | 95% | 25g |
$1420 | 2024-05-24 | |
eNovation Chemicals LLC | D522248-100g |
TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID |
939-90-2 | 95% | 100g |
$780 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047053-25g |
rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid) |
939-90-2 | 98% | 25g |
¥780.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ3135-50G |
trans-2-phenylcyclopropane-1-carboxylic acid |
939-90-2 | 97% | 50g |
¥ 1,148.00 | 2023-04-12 | |
eNovation Chemicals LLC | D556283-100g |
2-phenylcyclopropanecarboxylic acid |
939-90-2 | 98% | 100g |
$400 | 2024-05-25 | |
TRC | P319685-10 g |
rac trans-2-Phenylcyclopropanecarboxylic Acid |
939-90-2 | 10g |
100.00 | 2021-07-20 |
trans-2-phenylcyclopropane-1-carboxylic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2Journal of the American Chemical Society, 2010, 132(19), 6827-6833,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like ActionJournal of Medicinal Chemistry, 2009, 52(7), 1885-1902,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ; reflux
Riferimento
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1PLoS One, 2017, 12(2),,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitorsMonatshefte fuer Chemie, 2017, 148(12), 2143-2153,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acidsZhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazolesChemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium hydroxide ; 2 h, 60 °C
Riferimento
- Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof, European Patent Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Ethanol , Tetrahydrofuran , Water ; 50 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor AgentJournal of Medicinal Chemistry, 2016, 59(4), 1501-1517,
Synthetic Routes 11
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitorsJournal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Acetonitrile , Water
Riferimento
- Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranesJournal of Organic Chemistry, 1986, 51(5), 758-60,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) , 1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ; 6 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
1.2 Solvents: Tetrahydrofuran ; 4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt
Riferimento
- The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acidsResearch on Chemical Intermediates, 2016, 42(12), 7963-7975,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Riferimento
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3Organic Letters, 2007, 9(14), 2685-2688,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Synthetic Routes 20
trans-2-phenylcyclopropane-1-carboxylic acid Raw materials
- trans-Cinnamic acid
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
- Benzene, [(1R,2R)-2-bromocyclopropyl]-, rel-
- 2-phenylcyclopropane-1-carboxylic acid
- Trimethylsulfoxonium iodide
- Ethyl cinnamate
- rel-1-Methylethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1S,2R)-
- Cyclopropanepropanoic acid, β-oxo-2-phenyl-α-(triphenylphosphoranylidene)-, ethyl ester, trans- (9CI)
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, (1R,2S)-
- (2S)-ethyl 2-phenylcyclopropanecarboxylate
- Ethyl trans-2-phenylcyclopropanecarboxylate
trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products
trans-2-phenylcyclopropane-1-carboxylic acid Letteratura correlata
-
Yuri Iwai,Takashi Ozaki,Ryo Takita,Masanobu Uchiyama,Jun Shimokawa,Tohru Fukuyama Chem. Sci. 2013 4 1111
-
Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493
-
Mei-Xiang Wang,Guo-Qiang Feng New J. Chem. 2002 26 1575
-
Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777
-
Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192
939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid) Prodotti correlati
- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)
- 21307-97-1((2R)-2-benzylbutanedioic acid)
- 4165-96-2(3-phenylpentanedioic acid)
- 3972-36-9((S)-2-Benzylsuccinic acid)
- 884-33-3(2-Benzylsuccinic acid)
- 2126177-04-4(tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate)
- 2229681-63-2(4-(1-phenylprop-1-en-2-yl)-1H-pyrazole)
- 1058237-43-6(N-(3-fluoro-4-methylphenyl)-4-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}piperazine-1-carboxamide)
- 505060-72-0(N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-carboxamide)
- 744234-30-8(2-Cyano-N-(3,5-dichlorophenyl)-3-[3-nitro-4-(1-pyrrolidinyl)phenyl]-2-propenamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid

Purezza:99%
Quantità:100g
Prezzo ($):298.0